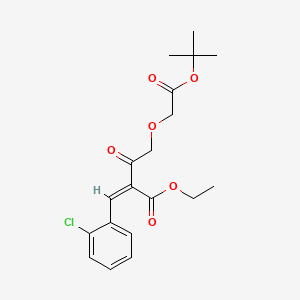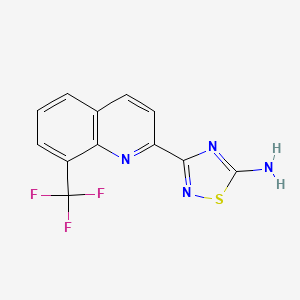
N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt is a derivative of amoxicillin, a widely used antibiotic. This compound is an impurity of amoxicillin and is often studied for its structural and functional properties. It has a molecular formula of C24H29N5Na2O8S2 and a molecular weight of 625.63 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt involves the modification of the amoxicillin structure. The process typically includes the opening of the penicillin ring and subsequent amide formation. Specific reaction conditions, such as temperature, pH, and solvents, are crucial to ensure the desired product is obtained. detailed synthetic routes and conditions are proprietary and often not disclosed in public literature .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex chemical reactions. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Companies like Simson Pharma Limited and LGC Standards provide high-quality this compound for research purposes .
化学反应分析
Types of Reactions
N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
科学研究应用
N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of amoxicillin derivatives.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Studied for its potential as an antibiotic and its role in combating bacterial infections.
Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds
作用机制
The mechanism of action of N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt involves its interaction with bacterial cell wall synthesis. It inhibits the transpeptidation step of peptidoglycan synthesis, leading to the weakening of the bacterial cell wall and eventual cell lysis. The molecular targets include penicillin-binding proteins, which are crucial for maintaining cell wall integrity .
相似化合物的比较
Similar Compounds
Amoxicillin: A widely used antibiotic with a similar structure but without the open ring modification.
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Penicillin G: The original penicillin compound with a different side chain structure
Uniqueness
N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt is unique due to its open ring structure, which imparts different chemical and biological properties compared to its parent compound, amoxicillin. This structural modification can influence its reactivity, stability, and interaction with biological targets .
属性
分子式 |
C24H29N5Na2O8S2 |
|---|---|
分子量 |
625.6 g/mol |
IUPAC 名称 |
disodium;(2S,5R,6R)-6-[[(2R)-2-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxylato-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H31N5O8S2.2Na/c1-23(2)14(21(34)35)28-18(38-23)12(26-16(31)11(25)9-5-7-10(30)8-6-9)17(32)27-13-19(33)29-15(22(36)37)24(3,4)39-20(13)29;;/h5-8,11-15,18,20,28,30H,25H2,1-4H3,(H,26,31)(H,27,32)(H,34,35)(H,36,37);;/q;2*+1/p-2/t11?,12-,13-,14+,15+,18-,20-;;/m1../s1 |
InChI 键 |
JUXGVEJDBMEBFV-SQSMVGLMSA-L |
手性 SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)[O-])C.[Na+].[Na+] |
规范 SMILES |
CC1(C(NC(S1)C(C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)[O-])C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


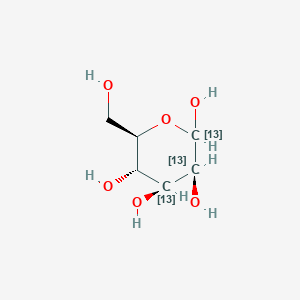
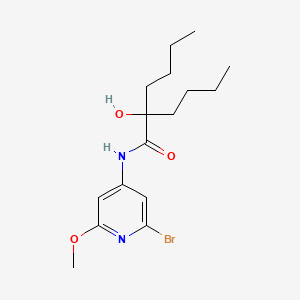

![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
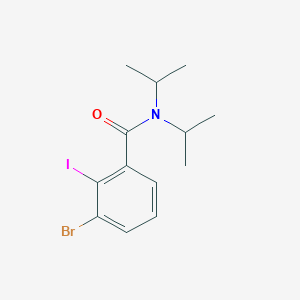
![tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)
![[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate](/img/structure/B13849301.png)


![Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate](/img/structure/B13849312.png)
![1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13849329.png)

